Tirosoli

Tyrosols are a class of phenolic compounds derived from tyrosine, one of the twenty standard amino acids found in proteins. These compounds play essential roles in various biological processes and have garnered significant interest due to their antioxidant and anti-inflammatory properties. In the chemical industry, tyrosols are utilized as natural preservatives in cosmetics and food products, thanks to their ability to neutralize free radicals and inhibit oxidative stress. They also find applications in pharmaceuticals for their potential health benefits and as intermediates in organic synthesis.

Tyrosols can be classified into several types based on their structure, such as tyrosol (3,4-dihydroxyphenylalanine), hydroxytyrosol (3,4-dihydroxy-5-hydroxycinnamic acid), and sinapoyl tyrosine. Among these, hydroxytyrosol is particularly noted for its potent antioxidant activity and has been extensively studied for its beneficial effects on cardiovascular health.

In cosmetics, the use of tyrosols helps in delaying skin aging by reducing oxidative damage. In food products, they enhance shelf life while maintaining product quality. The extraction and purification processes of tyrosols from natural sources like olive leaves or oak bark ensure that these compounds are obtained sustainably and with minimal environmental impact.

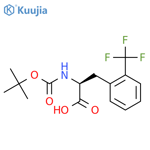

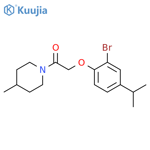

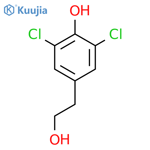

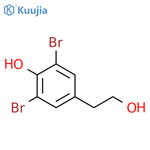

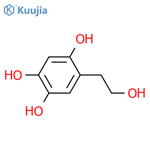

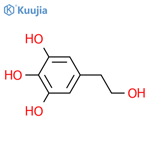

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

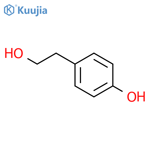

|

Tyrosol | 501-94-0 | C8H10O2 |

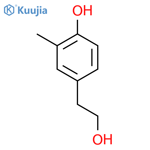

|

2-(4-Hydroxy-3-methylphenyl)ethanol | 307311-40-6 | C9H12O2 |

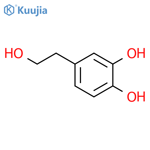

|

4-(2-hydroxyethyl)benzene-1,2,3-triol | 2228318-97-4 | C8H10O4 |

|

Hydroxytyrosol | 10597-60-1 | C8H10O3 |

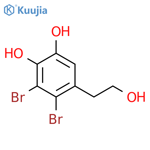

|

3,4-dibromo-5-(2-hydroxyethyl)benzene-1,2-diol | 880554-45-0 | C8H8Br2O3 |

|

2-(3,5-Dichloro-4-hydroxyphenyl)ethanol | 115150-58-8 | C8H8Cl2O2 |

|

2,6-dibromo-4-(2-hydroxyethyl)phenol | 303009-05-4 | C8H8Br2O2 |

|

2-(2,4,5-Trihydroxyphenyl)ethanol | 1015789-38-4 | C8H10O4 |

|

2-(3,4,5-Trihydroxyphenyl)ethanol | 134695-79-7 | C8H10O4 |

|

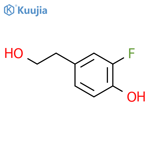

2-fluoro-4-(2-hydroxyethyl)phenol | 5497-21-2 | C8H9FO2 |

Letteratura correlata

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

Fornitori consigliati

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati